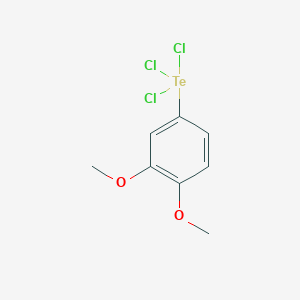

3,4-Dimethoxyphenyltellurium trichloride

Description

3,4-Dimethoxyphenyltellurium trichloride is an organotellurium compound featuring a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, bonded to a tellurium atom that is further coordinated with three chlorine atoms. Organotellurium compounds are notable for their applications in organic synthesis, catalysis, and materials science, often distinguished by the redox activity of tellurium and the steric/electronic effects of substituents .

Propriétés

Formule moléculaire |

C8H9Cl3O2Te |

|---|---|

Poids moléculaire |

371.1 g/mol |

Nom IUPAC |

1,2-dimethoxy-4-(trichloro-λ4-tellanyl)benzene |

InChI |

InChI=1S/C8H9Cl3O2Te/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 |

Clé InChI |

FLUDDRSOOUBKTI-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)[Te](Cl)(Cl)Cl)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues: Tellurium and Antimony Trichlorides

Triphenylantimony Trichloride (C₁₈H₁₅Cl₃Sb)

- Synthesis : Prepared via sodium treatment of ethers or benzene derivatives, as described for antimony-based compounds in .

- Physical Properties : Melting points range between 150–200°C, with moderate solubility in polar solvents like dichloromethane .

- Reactivity : Exhibits Lewis acidity, similar to tellurium trichlorides, but with lower redox activity due to antimony’s lower electronegativity compared to tellurium .

3,4-Dimethoxyphenyltellurium Trichloride (Theoretical Comparison)

- Expected Properties: Melting Point: Likely higher than triphenylantimony trichloride (e.g., >200°C) due to stronger intermolecular forces from the polar methoxy groups. Solubility: Enhanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to non-methoxy-substituted analogs .

- Reactivity : The methoxy groups may undergo demethylation under strong Lewis acidic conditions (e.g., boron trichloride), as seen in for similar dimethoxy-substituted compounds.

Table 1: Comparative Physical Properties

*Theoretical predictions based on analogous compounds.

Functional Analogues: Methoxy-Substituted Organometallics

3,4-Dimethoxybenzophenone (C₁₅H₁₄O₃)

- Synthesis : Produced via Friedel-Crafts acylation using AlCl₃ ().

- Role of Methoxy Groups : Electron-donating methoxy substituents enhance electrophilic substitution reactions, a feature likely shared with 3,4-dimethoxyphenyltellurium trichloride .

Boron Trichloride-Mediated Demethylation

- As demonstrated in , boron trichloride selectively cleaves methoxy groups adjacent to phenolic functions. This reactivity suggests that 3,4-dimethoxyphenyltellurium trichloride could undergo similar transformations to yield tellurium-containing catechol derivatives, which are valuable in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.